molecular formula C7H7NO3 B1611625 2-HYDROXY-5-METHYLNICOTINIC ACID CAS No. 38076-77-6

2-HYDROXY-5-METHYLNICOTINIC ACID

Cat. No.: B1611625
CAS No.: 38076-77-6
M. Wt: 153.14 g/mol
InChI Key: XPFTYBICSCXZSW-UHFFFAOYSA-N
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Description

2-HYDROXY-5-METHYLNICOTINIC ACID is a heterocyclic compound with the molecular formula C7H7NO3. It is also known by its IUPAC name, this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-HYDROXY-5-METHYLNICOTINIC ACID can be achieved through several methods. . This method yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can be further modified to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-HYDROXY-5-METHYLNICOTINIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonyl and hydroxyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl halides, cyanothioacetamide, and cyanoacetamide . The reactions are typically carried out under basic or acidic conditions, depending on the desired product.

Major Products Formed: The major products formed from the reactions of this compound include various substituted pyridine derivatives. These products can be used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

2-HYDROXY-5-METHYLNICOTINIC ACID has several scientific research applications. It is used as a precursor in the synthesis of drug molecules and as a ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-HYDROXY-5-METHYLNICOTINIC ACID include 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .

Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its reactivity and potential applications

Properties

IUPAC Name

5-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFTYBICSCXZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495832
Record name 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38076-77-6
Record name 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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